molecular formula C21H21NO4 B2493028 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide CAS No. 929472-09-3

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide

Cat. No.: B2493028
CAS No.: 929472-09-3
M. Wt: 351.402
InChI Key: OALUNUNCFGICAQ-UHFFFAOYSA-N
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Description

IUPAC Name: N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide CAS No.: 929452-41-5 Molecular Formula: C₂₂H₂₃NO₄ Molecular Weight: 373.4 g/mol Structural Features:

  • A benzofuran core substituted at position 2 with a 4-methoxybenzoyl group and at position 3 with a methyl group.
  • Position 6 of the benzofuran is functionalized with a branched 2-methylpropanamide group.

This compound is notable for its complex heterocyclic architecture, combining aromatic, ether, and amide functionalities.

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-12(2)21(24)22-15-7-10-17-13(3)20(26-18(17)11-15)19(23)14-5-8-16(25-4)9-6-14/h5-12H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALUNUNCFGICAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)C)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The methoxybenzoyl group is then introduced through a Friedel-Crafts acylation reaction, using reagents such as methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the methylpropanamide side chain is attached via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydride and appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with various nucleophiles.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group may interact with enzymes or receptors, modulating their activity. The benzofuran core can also participate in various biochemical reactions, contributing to the compound’s overall effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran/Amide Motifs

Taselisib (GDC-0032, CAS 1282512-48-4)

IUPAC Name : 2-(4-(2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide
Key Similarities :

  • Contains a 2-methylpropanamide group, identical to the target compound.
  • Features a benzofuran-like heterocyclic system (dihydrobenzoimidazoxazepine).
    Differences :
  • Larger molecular weight (C₂₈H₃₂N₈O₂; ~536.6 g/mol) due to additional triazole and oxazepine rings.
  • Clinically developed as a PI3K inhibitor, highlighting the therapeutic relevance of amide-functionalized benzofuran derivatives .
N-(4-Benzoylphenyl)-2-methylpropanamide (CAS 118059-80-6)

Molecular Formula: C₁₇H₁₇NO₂ Key Similarities:

  • Shares the 2-methylpropanamide group.
  • Substituted aromatic system (benzoylphenyl).
    Differences :
  • Simpler structure lacking the benzofuran core.

Functional Group Analogues

Hydrazonoyl Chlorides ()

Examples:

  • (1Z,2E)-N-(4-Chlorophenyl)-2-(2-(4-methoxybenzoyl)hydrazono)propane hydrazonoyl chloride (14f, C₁₈H₁₆Cl₂N₃O₂)
  • (1Z,2E)-2-(2-(4-Methoxybenzoyl)hydrazono)-N-(p-tolyl)propanehydrazonoyl chloride (14h, C₁₉H₁₉ClN₃O₂) Key Similarities:
  • 4-Methoxybenzoyl substituent (shared with the target compound).
  • Aromatic/amide-like functionalities.
    Differences :
  • Hydrazonoyl chloride group (-N=N-Cl) instead of a benzofuran-amidine system.
  • Lower thermal stability (melting points: 187–203°C vs. unreported for the target compound) .
Hydroxamic Acids ()

Examples:

  • N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8, C₁₃H₁₅ClN₂O₂)
    Key Similarities :
  • Amide-like linkage with aromatic substitution.
    Differences :
  • Hydroxamic acid (-CONHOH) group instead of a branched aliphatic amide.
  • Demonstrated antioxidant activity in DPPH assays, suggesting divergent biological applications compared to the target compound .

Substituent-Driven Analogues

2-Methylpropanamide (Isobutyramide)

Molecular Formula: C₄H₉NO Key Similarities:

  • Core 2-methylpropanamide group.
    Differences :
  • Lacks aromatic or heterocyclic systems, leading to simpler physicochemical properties (e.g., higher water solubility) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₂₂H₂₃NO₄ 373.4 Benzofuran, 4-methoxybenzoyl, amide Unreported bioactivity
Taselisib C₂₈H₃₂N₈O₂ 536.6 Triazole, oxazepine, amide PI3K inhibitor
N-(4-Chlorophenyl) hydrazonoyl chloride (14f) C₁₈H₁₆Cl₂N₃O₂ 393.2 Hydrazonoyl chloride, 4-methoxybenzoyl Mp: 200–203°C
N-(4-Chlorophenyl) hydroxamic acid (8) C₁₃H₁₅ClN₂O₂ 266.7 Hydroxamic acid, cyclohexane Antioxidant activity
Isobutyramide C₄H₉NO 87.1 Aliphatic amide High water solubility

Research Findings and Implications

  • Synthetic Complexity: The target compound’s benzofuran core and amide group require multi-step synthesis, akin to hydrazonoyl chlorides () and Taselisib (), which involve condensation and cyclization reactions .
  • Bioactivity Gaps: Unlike hydroxamic acids () or Taselisib, the target compound lacks reported biological data.
  • Thermal Stability: Hydrazonoyl chlorides () exhibit moderate melting points (187–203°C), whereas the target compound’s stability remains uncharacterized, highlighting a research gap .

Biological Activity

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C24H27NO4
  • Molecular Weight : 405.48 g/mol
  • LogP : 5.4673 (indicating high lipophilicity)
  • Polar Surface Area : 52.866 Ų

The presence of a methoxybenzoyl group and a benzofuran core contributes to its unique biological properties.

Antiviral Activity

Recent studies have suggested that derivatives of benzofuran compounds exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have shown efficacy against various viruses, including Hepatitis B Virus (HBV), HIV-1, and Hepatitis C Virus (HCV). These compounds increase intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting viral replication .

CompoundVirus TargetMechanism of ActionReference
IMB-0523HBVIncreases A3G levels
This compoundPotentially similar mechanisms as aboveTBDTBD

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines by triggering oxidative stress and disrupting mitochondrial function. The specific pathways involved include the activation of caspases and the modulation of Bcl-2 family proteins .

Case Studies

  • Study on Antiviral Efficacy :
    • A study evaluated the anti-HBV activity of this compound using HepG2.2.15 cells. The compound demonstrated significant inhibition of HBV replication, with an IC50 value comparable to established antiviral agents .
  • Anticancer Mechanisms :
    • Research involving various benzofuran derivatives showed that these compounds could inhibit cell proliferation in multiple cancer types, including breast and lung cancer. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies indicate favorable absorption characteristics due to its lipophilicity, but detailed studies on its metabolism and excretion are still needed.

Toxicity Studies

In vivo toxicity assessments have shown that certain derivatives exhibit minimal adverse effects at therapeutic doses, suggesting a favorable safety profile . Further investigations are required to establish the compound's long-term safety.

Q & A

Q. How can researchers address batch-to-batch variability in physicochemical properties?

  • Methodology : Rigorous quality control (QC) protocols include polymorph screening (PXRD) and particle size analysis (DLS). Stability-indicating methods (e.g., UPLC-PDA) detect degradants. For example, a study on sulfonamide analogs reduced variability by standardizing crystallization conditions .

Data Contradiction Analysis

Q. How should conflicting NMR data from different laboratories be reconciled?

  • Methodology : Cross-validate spectra using standardized solvents (e.g., CDCl₃ with TMS) and acquisition parameters (e.g., 500 MHz, 298 K). Collaborative inter-laboratory studies and reference to published data for analogous compounds (e.g., δ 4.7 ppm for methoxy protons in ) resolve discrepancies .

Q. What steps mitigate inconsistencies in bioassay reproducibility?

  • Methodology : Standardize cell culture conditions (passage number, serum batch) and assay protocols (incubation time, reagent sources). Use internal controls (e.g., reference inhibitors) and blinded data analysis. A study on phenolic compounds reduced variability by pre-treating cells with identical media .

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